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Isoxazol-4-ylmethanamine
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hydrochloride

Cat. No.: B061550

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of
bioactive compounds. The constitutional isomerism of substituents on the isoxazole ring gives
rise to distinct regioisomers, each with unique physicochemical and pharmacological
properties. A precise and unambiguous structural characterization is therefore paramount in the
synthesis and development of isoxazole-based drugs. This guide provides an objective
comparison of the spectroscopic characteristics of 3,4-, 3,5-, and 4,5-disubstituted isoxazole
regioisomers, supported by experimental data and detailed protocols.

Introduction to Isoxazole Regioisomers

Isoxazole is a five-membered heterocycle containing one nitrogen and one oxygen atom in
adjacent positions. The substitution pattern on the remaining three carbon atoms dictates the
specific regioisomer. The most common disubstituted isomers are:

e 3,4-Disubstituted Isoxazoles
e 3,5-Disubstituted Isoxazoles

e 4 5-Disubstituted Isoxazoles
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The electronic environment of each atom in the isoxazole ring is significantly altered by the

substituent positions, leading to distinguishable spectroscopic signatures in Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data for distinguishing between isoxazole

regioisomers. The data is compiled from representative examples in the literature.[1][2]

Table 1: Comparative H NMR Spectroscopic Data (lllustrative)

Typical Chemical

Regioisomer Proton on Ring .
Shift (8) ppm

Key Distinguishing
Features

3,4-Disubstituted H-5 ~8.5-9.0

Generally the most
downfield proton
signal among the

disubstituted isomers.

[1]

3,5-Disubstituted H-4 ~6.0-6.5

The most upfield
proton signal, highly
shielded compared to
H-3 or H-5.

4,5-Disubstituted H-3 ~8.2-8.8

Signal is typically
found at a chemical
shift between that of
H-5 in 3,4-isomers
and H-4 in 3,5-

isomers.[1]

Table 2: Comparative 3C NMR Spectroscopic Data (lllustrative)
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Regioisomer

Carbon Atom

Typical Chemical Key Distinguishing
Shift (6) ppm Features

The chemical shifts of

the ring carbons

3,4-Disubstituted C-3 ~155 - 160 provide a clear
fingerprint for each
isomeric form.[1]
C-4 ~110- 115
C-5 ~165- 170
3,5-Disubstituted C-3 ~160 - 165
C-4is
C-4 ~100 - 105 characteristically
shielded (upfield shift).
C-5 ~170- 175
4,5-Disubstituted C-3 ~150 - 155
C-4 ~115-120
C-5is
characteristically
C-5 ~175- 180

deshielded (downfield
shift).

Table 3: Comparative IR and Mass Spectrometry Data
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Spectroscopic Method Regioisomer Characteristic Features

C=N stretching: ~1550-1650
cm~1C=C stretching: ~1400-
1500 cm~1N-O stretching:
~1100-1200 cm~1[3] The

IR Spectroscopy All Isomers precise frequencies and
intensities can vary subtly with
substitution patterns, but are
less diagnostic for simple
regioisomer differentiation

compared to NMR.

Tandem mass spectrometry
(MS/MS) can be used to
differentiate isomers by
analyzing the fragmentation
patterns of molecular ions.[4]
The fragmentation is
influenced by the position of
the substituents, leading to
Mass Spectrometry All Isomers characteristic daughter ions
that allow for unambiguous
identification.[4][5] For
instance, cleavage of the N-O
bond is a common
fragmentation pathway, and
the subsequent fragmentation
depends on the substitution

pattern.[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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» Sample Preparation: Dissolve 5-10 mg of the isoxazole regioisomer in approximately 0.6 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

o Data Acquisition:

o

Record *H NMR spectra on a 400 MHz or 500 MHz spectrometer.

o Acquire 13C NMR spectra on the same instrument, often requiring a larger number of
scans for adequate signal-to-noise.

o Standard acquisition parameters for *H NMR include a 30° pulse angle and a relaxation
delay of 1-2 seconds.

o For unambiguous assignment, 2D NMR experiments such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) are highly recommended.

o Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of
the sample with dry KBr and pressing the mixture into a thin, transparent disk.

o Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr)
to form a thin film.

» Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of
4000-400 cm~1. Acquire a background spectrum of the empty sample holder (or pure KBr
pellet) and subtract it from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands (in cm~1) corresponding to the
functional groups present in the molecule.
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Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a
suitable volatile solvent (e.g., methanol, acetonitrile).

o Data Acquisition:

o Introduce the sample into the mass spectrometer via a suitable ionization source, such as
Electron lonization (EI) for volatile compounds or Electrospray lonization (ESI) for less

volatile or more polar compounds.

o Obtain a full scan mass spectrum to determine the molecular weight of the compound
from the molecular ion peak ([M]* or [M+H]*).

o For isomeric differentiation, perform tandem MS (MS/MS) by selecting the molecular ion
and subjecting it to collision-induced dissociation (CID) to generate a characteristic

fragmentation pattern.[6]

o Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to
confirm the molecular formula and elucidate the structure.

Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate key logical and experimental
workflows in the study of isoxazole regioisomers.
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Regioselective Synthesis of Isoxazoles

Starting Materials

Aldehyde Alkyne Enamine B-Diketone

+ N-Hydroximidoyl Chloride, + Nitrile Oxide

Key Reactions

[3+2] Cycloaddition
(1,3-Dipolar)

(under other conditions) \ (under specific conditions)

aric Products

3,4-Disubstituted
Isoxazole

3,5-Disubstituted
Isoxazole

4,5-Disubstituted
Isoxazole

Click to download full resolution via product page

Caption: Regioselective synthesis pathways to different isoxazole isomers.
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Experimental Workflow for Spectroscopic Characterization

Synthesized Isoxazole
(Unknown Regioisomer)

l
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(Dissolve/Pelletize)

NMR Spectroscopy Mass Spectrometry

IR Spectroscopy (EI/ESI, MS/MS)

(*H, 3C, 2D)

Data Analysis & Comparison
with Reference Data

Structure Elucidation &
Regioisomer Assignment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of an isoxazole sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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